Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

Medicinal Chemistry GPCR Agonism Apelin Receptor

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7) is a specialized heterocyclic building block, characterized by its unique combination of a strained azetidine ring and a gem-difluorinated piperidine moiety linked via a methanone bridge. This compound, with the molecular formula C9H14F2N2O and a molecular weight of 204.22 g/mol, is primarily utilized in medicinal chemistry research for the synthesis of novel drug candidates.

Molecular Formula C9H14F2N2O
Molecular Weight 204.22 g/mol
CAS No. 1896965-77-7
Cat. No. B1475653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone
CAS1896965-77-7
Molecular FormulaC9H14F2N2O
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CNC2)(F)F
InChIInChI=1S/C9H14F2N2O/c10-9(11)2-1-3-13(6-9)8(14)7-4-12-5-7/h7,12H,1-6H2
InChIKeyPNZWEAYBAMQLAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7): Procurement-Grade Overview and Structural Characteristics


Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone (CAS 1896965-77-7) is a specialized heterocyclic building block, characterized by its unique combination of a strained azetidine ring and a gem-difluorinated piperidine moiety linked via a methanone bridge. This compound, with the molecular formula C9H14F2N2O and a molecular weight of 204.22 g/mol, is primarily utilized in medicinal chemistry research for the synthesis of novel drug candidates . Its structural features, particularly the 3,3-difluoropiperidine group, are known to confer advantageous physicochemical properties, such as enhanced metabolic stability and modulated lipophilicity, which are critical for optimizing pharmacokinetic profiles of lead compounds [1].

The Procurement Risk of Generic Substitution: Why Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone Cannot Be Replaced by Unfluorinated Analogs


Substituting Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone with a non-fluorinated analog like Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) is not a scientifically sound practice. The strategic placement of geminal fluorine atoms on the piperidine ring fundamentally alters key properties such as pKa, lipophilicity (LogP), and metabolic stability (CLint) [1]. These changes are not merely incremental; they represent a profound shift in the compound's behavior in biological systems, directly impacting drug-target residence time, oral bioavailability, and overall therapeutic index. Using an unfluorinated analog introduces significant risk of project failure due to suboptimal pharmacokinetics or off-target effects, negating the rationale for selecting this specific fluorinated building block in the first place.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone


Potency Enhancement in Apelin Receptor Agonists: A 25-Fold Improvement Over Non-Fluorinated Scaffold

The incorporation of the 3,3-difluoropiperidine moiety, a key structural component of the target compound, has been shown to drastically improve the potency of an agonist targeting the apelin receptor. In a direct comparison of analogs, the fluorinated compound demonstrated an EC50 of 6.5 nM, compared to 162 nM for its non-fluorinated counterpart . This 25-fold increase in potency (162/6.5 ≈ 24.9) is a quantifiable advantage directly linked to the fluorination pattern present in Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone.

Medicinal Chemistry GPCR Agonism Apelin Receptor

Enhanced Selectivity Profile: 1,600-Fold Selectivity for Estrogen Receptor Positive Breast Cancer

Molecular functionalization with a 3,3-difluoropiperidine group has been documented to dramatically enhance selectivity. An activator of the anticipatory unfolded protein response exhibited a 1,600-fold selectivity for estrogen receptor-positive breast cancer cells upon incorporating this motif . This quantitative selectivity gain is a direct consequence of the specific interactions enabled by the difluoropiperidine ring.

Oncology Selectivity Estrogen Receptor

High Intrinsic Microsomal Stability: Critical for Oral Bioavailability

A systematic study of fluorinated saturated heterocyclic amines revealed that difluoropiperidine derivatives, such as the one contained in the target compound, generally demonstrate high intrinsic microsomal clearance (CLint) stability [1]. This is a critical class-level property that distinguishes them from many non-fluorinated analogs which are often more susceptible to rapid metabolism. While the study noted an exception for a 3,3-difluoroazetidine derivative, the difluoropiperidine class as a whole retained high metabolic stability.

Pharmacokinetics Metabolic Stability Drug Metabolism

Modulated Physicochemical Profile: Reduced Basicity (pKa) and Tuned Lipophilicity (LogP) for CNS Drug-Likeness

The gem-difluorination of the piperidine ring in Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is expected to significantly lower the pKa of the piperidine nitrogen, making the molecule less basic and more lipophilic at physiological pH compared to its non-fluorinated analog. A comprehensive study confirms that mono- and difluorination of saturated heterocyclic amines reduces basicity and modulates LogP [1]. The target compound's calculated LogP is 1.30 [2], a value more aligned with CNS drug-like properties than more polar, non-fluorinated analogs.

Physicochemical Properties CNS Drug Discovery Lead Optimization

Utility as a 19F NMR Probe for Deuterium-Free Analysis

The presence of the 3,3-difluoropiperidine moiety provides a distinct and sensitive 19F NMR signal, allowing the compound and its derivatives to be used as probes without requiring deuterated solvents or internal standards . This is a practical, application-specific advantage over non-fluorinated analogs which are invisible to 19F NMR, streamlining analytical workflows in both medicinal chemistry and biochemistry research.

Analytical Chemistry 19F NMR Molecular Probe

Optimal Procurement and Research Scenarios for Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone


Lead Optimization in GPCR and Kinase Drug Discovery Programs

Given the 25-fold potency improvement observed for apelin receptor agonists , this compound is ideally suited for medicinal chemistry campaigns targeting GPCRs or kinases where improving target affinity and functional activity is a primary goal. The quantitative data supports its use as a privileged fragment for hit-to-lead and lead optimization phases.

CNS Drug Development Requiring Optimized Pharmacokinetics

The class-level data demonstrating high microsomal stability and tuned physicochemical properties (LogP 1.30) [1] makes this compound a strong candidate for synthesizing CNS drug candidates. It offers a quantifiable advantage in programs focused on crossing the blood-brain barrier while maintaining a favorable metabolic profile, as supported by the systematic pKa and LogP study .

Development of Selective Anticancer Agents

The documented 1,600-fold increase in selectivity for estrogen receptor-positive breast cancer cells upon incorporation of the 3,3-difluoropiperidine motif positions this compound as a valuable building block in oncology research. It is particularly relevant for projects where high target selectivity is essential to minimize toxicity and maximize therapeutic efficacy.

Biochemical Assay Development and 19F NMR Probe Synthesis

The 3,3-difluoropiperidine group's utility as a 19F NMR probe makes this compound a direct precursor for creating custom probes for binding assays, protein-ligand interaction studies, and in-cell tracking. This application is not possible with non-fluorinated analogs, providing a clear, application-specific reason for its selection and procurement.

Technical Documentation Hub

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